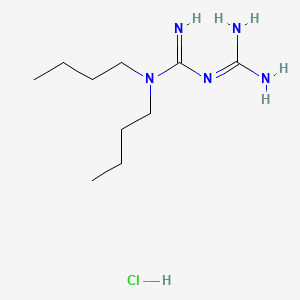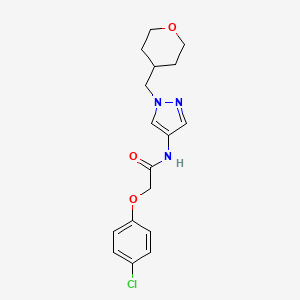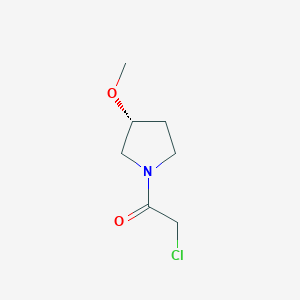
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also contains a difluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with two fluorine atoms attached, and a pentanamide group, which is a five-carbon chain with an amide functional group at one end .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, difluorophenyl group, and pentanamide group would each contribute to the overall structure. The presence of the fluorine atoms could also influence the compound’s structure due to their high electronegativity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could affect the compound’s polarity, reactivity, and other properties .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of fluorinated compounds, including those related to N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide, has been a subject of interest for their potential applications in light-emitting devices and as light-emitters in optoelectronic devices due to their unique UV–visible absorption and emission spectra (Buscemi et al., 2006).
Potential Applications in Material Science
- Fluorinated poly(arylene ether-1,3,4-oxadiazole)s have been synthesized and shown capabilities as materials for selectively binding fluoride anion with high affinity. This property is vital for sensor applications in detecting fluoride ions (Ding & Day, 2006).
Optoelectronic Applications
- Compounds with a 1,3,4-oxadiazole core have been explored for their delayed luminescence, particularly in the development of organic light-emitting diodes (OLEDs) with high external quantum efficiency (EQE) values. This research highlights their potential in creating efficient OLEDs with reduced efficiency rolloff at high current densities (Cooper et al., 2022).
Biomedical Applications
- The synthesis and characterization of fluorinated cross-linked anion exchange membranes from 1,3,4-oxadiazole derivatives have been reported, showing promise for applications in alkaline electrolyte membrane fuel cells due to their high conductivity and good mechanical properties (Wang et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such asCarbonic anhydrase 2 and Mitogen-activated protein kinase 14 . These proteins play crucial roles in various biological processes, including pH regulation and cellular response to stress signals, respectively.
Biochemical Pathways
A study suggests that similar compounds may interact with targets likemTOR , EGFR , iNOS , MAP2K1 , FGFR , and TGFB1 . These proteins are involved in various pathways, including cell growth, inflammation, and immune response, which could be affected by the compound.
Pharmacokinetics
The pharmacokinetic properties of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide, such as its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Therefore, it’s difficult to outline its impact on bioavailability. Similar compounds have been found to have varying degrees of absorption and distribution within the body .
Safety and Hazards
Future Directions
Future research could involve further study of this compound’s synthesis, properties, and potential applications. This could include experimental studies to determine its physical and chemical properties, investigations of its reactivity and behavior in various chemical reactions, and exploration of its potential uses in fields like medicine or materials science .
properties
IUPAC Name |
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O2/c1-2-3-4-11(19)16-13-18-17-12(20-13)9-6-5-8(14)7-10(9)15/h5-7H,2-4H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKOFEPJDZFHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2748230.png)
![N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2748231.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2748233.png)

![4-fluoro-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2748240.png)

![1-[2-(Aminomethyl)pyridin-4-yl]azepan-2-one dihydrochloride](/img/structure/B2748242.png)
